molecular formula C23H34O5 B1674535 Latanoprost acid CAS No. 41639-83-2

Latanoprost acid

Cat. No.: B1674535
CAS No.: 41639-83-2
M. Wt: 390.5 g/mol
InChI Key: HNPFPERDNWXAGS-NFVOFSAMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Latanoprost acid is the biologically active metabolite of latanoprost, a prostaglandin F2α (PGF2α) analog prodrug used to treat ocular hypertension and open-angle glaucoma. Latanoprost, administered as a 0.005% topical solution, undergoes hydrolysis by corneal esterases to release this compound, which selectively agonizes prostaglandin FP receptors . This activation enhances uveoscleral outflow, reducing intraocular pressure (IOP) by 31–35% . Pharmacokinetically, this compound reaches peak aqueous humor concentrations (Cmax) within 1–2 hours post-administration, with rapid elimination (plasma half-life: ~17 minutes) via hepatic β-oxidation to 1,2-dinor and 1,2,3,4-tetranor metabolites . Its efficacy is sustained for 24 hours, with minimal systemic absorption and ocular side effects (e.g., conjunctival hyperemia, iris pigmentation) .

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1-/t18-,19+,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPFPERDNWXAGS-NFVOFSAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)O)CC[C@H](CCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040531
Record name Latanprost free acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41639-83-2
Record name Latanoprost acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41639-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phxa 85
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041639832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Latanprost free acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LATANOPROST ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ85341990
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Mechanism and Conditions

In a seminal study by Prévost et al., lipase Novozym 435 (a immobilized Candida antarctica lipase B) catalyzed the hydrolysis of latanoprost in isopropyl alcohol at 30°C for 18 hours. The reaction achieved a 92% yield, with the enzyme remaining recoverable for reuse. Key parameters include:

  • Substrate concentration : 1 g of latanoprost in 10 mL isopropyl alcohol.
  • Enzyme loading : 500 mg of Novozym 435 per gram of substrate.
  • Temperature and agitation : 30°C with magnetic stirring ≤200 rpm to preserve enzyme integrity.

Post-reaction, the enzyme is filtered, and the solvent is evaporated under reduced pressure. Purification via column chromatography (ethyl acetate) yields this compound as a pale yellow oil.

Advantages and Limitations

This method’s industrial viability stems from its high yield, mild conditions, and enzyme reusability. However, the reliance on chromatography for purification introduces scalability challenges, necessitating alternative methods for large-scale production.

Synthetic Routes via Key Intermediates

Alternative preparation strategies focus on constructing this compound through advanced intermediates, bypassing the prodrug entirely. A patent by Pearl Cohen Zedek Latzer Advocates outlines a multi-step process involving stereoselective reductions and protecting group manipulations.

Hydrogenation and Reduction Steps

The synthesis begins with the hydrogenation of a bicyclic enal intermediate (compound) in the presence of a palladium catalyst, yielding a dihydro derivative (compound). Subsequent reduction with diisobutylaluminum hydride (DIBAL-H) at -50°C to +50°C selectively opens the lactone ring, forming a key diol intermediate.

Critical steps include:

  • Temperature control : DIBAL-H reduction at -20°C to +20°C minimizes side reactions.
  • Protecting group strategy : Use of tetrahydro-2H-pyran-2-yl (THP) groups to shield hydroxyl moieties during synthesis.

Deprotection and Oxidation

Final deprotection of the THP group under acidic conditions (e.g., HCl in tetrahydrofuran) releases the free carboxylic acid. Oxidation of secondary alcohols to ketones regenerates reactive sites for subsequent esterification or further functionalization.

Industrial-Scale Production Challenges

Scaling this compound synthesis requires addressing exothermic reactions and purification bottlenecks. The patent highlights difficulties in maintaining low temperatures (-72°C to -80°C) during DIBAL-H reductions, which are impractical for large batches. To mitigate this, the process employs:

  • Gradual reagent addition : Controls exotherms while maintaining yields.
  • Crystallization-based purification : Replaces chromatography for intermediates, enhancing throughput.

Pharmacological Considerations in Synthesis

The pharmacokinetic profile of this compound informs synthetic priorities. Studies show rapid systemic clearance (plasma concentrations undetectable within 30 minutes post-dose), underscoring the need for high purity to avoid prolonged exposure. Impurities such as 1,2-dinor and tetranor metabolites are minimized through:

  • Strict reaction monitoring : HPLC tracking of intermediates.
  • Advanced purification : Combination of chromatography and recrystallization.

Comparative Analysis of Methods

Method Yield Conditions Scalability Reference
Enzymatic Hydrolysis 92% 30°C, isopropyl alcohol, 18h Moderate
DIBAL-H Reduction N/A -20°C to +20°C, THF Low
Hydrogenation N/A Pd catalyst, H₂ atmosphere High

Enzymatic hydrolysis offers the highest efficiency but requires chromatographic purification. Industrial routes prioritize crystallization and hydrogenation, albeit with lower reported yields.

Chemical Reactions Analysis

Types of Reactions

PHXA85 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

PHXA85 has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in analytical chemistry for method development and validation.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Extensively researched for its therapeutic potential in treating glaucoma and ocular hypertension.

    Industry: Utilized in the development of new ophthalmic drugs and formulations.

Mechanism of Action

PHXA85 exerts its effects primarily by targeting the prostanoid FP receptor in the eye. This interaction leads to increased outflow of aqueous humor through the uveoscleral pathway, thereby reducing intraocular pressure. The compound also influences the expression of matrix metalloproteinases, which play a role in remodeling the extracellular matrix and facilitating fluid outflow .

Comparison with Similar Compounds

Tafluprost Acid

  • Structural Difference : Tafluprost contains two fluorine atoms at carbon 15 instead of a hydroxyl group, enhancing its lipophilicity and FP receptor binding .
  • Pharmacokinetics: After topical administration, tafluprost acid achieves Cmax in 0.25–0.5 hours (Tmax) and a half-life (T1/2) of 0.43–0.45 hours, similar to latanoprost acid (T1/2: 0.35–0.40 hours) .

Bimatoprost Acid

  • Structural Difference: Bimatoprost is an amide prodrug, whereas latanoprost is an ester prodrug .
  • Receptor Activity: Bimatoprost acid shows comparable FP receptor potency to this compound in fibroblasts (EC50: 26–112 nM vs. 35–59 nM) but superior efficacy in human ciliary muscle cells (EC50: ~30 nM vs. 124–198 nM) . Paradoxically, latanoprost achieves higher aqueous humor concentrations (41.3 nM vs. 6.7 nM at Tmax = 3 hours), yet bimatoprost demonstrates equivalent or superior IOP reduction .

Travoprost Acid

  • Structural Similarity: Travoprost, like latanoprost, is an isopropyl ester prodrug hydrolyzed to its active acid form .
  • Receptor Selectivity: Travoprost acid selectively activates FP receptors but lacks direct comparative affinity data against this compound in human studies .

Pharmacokinetic and Bioavailability Profiles

Table 1: Key Pharmacokinetic Parameters in Aqueous Humor

Compound Cmax (ng/mL or nM) Tmax (h) AUC0.5–24h (ng·h/mL) T1/2 (h)
This compound 128–145 (preserved) 2–3 470–521 0.35–0.40
Tafluprost acid Comparable to latanoprost 0.25–0.5 Not reported 0.43–0.45
Bimatoprost acid 6.7 (nM) 3 6.7 (nM·h) Not reported

Notes:

  • This compound’s bioavailability is formulation-dependent: Preserved and preservative-free surfactant-free (PF SF) formulations show 2–3× higher Cmax and AUC than preservative-free (PF) formulations containing surfactants (e.g., MGHS 40) .
  • Bimatoprost acid levels are significantly lower (<20% of this compound), suggesting alternative mechanisms (e.g., intact bimatoprost activity) contribute to its efficacy .

Efficacy and Clinical Outcomes

Table 2: Functional Potency and Clinical Efficacy

Compound FP Receptor EC50 (nM) IOP Reduction (%) Key Clinical Findings
This compound 35–59 (fibroblasts) 31–35 Peak effect at 8–12 h; sustained 24-h activity
Tafluprost acid 0.4 (Ki) Comparable Enhanced uveoscleral outflow; low plasma accumulation
Bimatoprost acid 26–112 (fibroblasts) 30–33 Superior ciliary muscle activation; efficacy independent of acid metabolite levels

Mechanistic Insights :

  • This compound upregulates matrix metalloproteinases (MMP-1, -3, -9) in ciliary muscle, facilitating extracellular matrix remodeling and increased uveoscleral outflow .
  • Bimatoprost’s efficacy despite low acid levels suggests direct action on trabecular meshwork or alternative pathways (e.g., prostaglandin-ethanolamide hydrolysis) .

Formulation and Excipient Impacts

  • Surfactants: PF formulations with MGHS 40 reduce this compound bioavailability by 50% due to slowed corneal penetration or ester-to-acid conversion .
  • Stability: this compound degrades rapidly in plasma, necessitating ester prodrug design for sustained ocular delivery .

Biological Activity

Latanoprost acid is the biologically active metabolite of latanoprost, a prostaglandin analog primarily used in the treatment of glaucoma and ocular hypertension. This compound exhibits significant biological activities, particularly in lowering intraocular pressure (IOP) and providing neuroprotective effects in retinal cells. This article delves into the biological activity of this compound, supported by various studies and data.

This compound functions primarily as a selective agonist for the FP receptor, which is crucial for its pharmacological effects. The main mechanism through which it lowers IOP is by enhancing the outflow of aqueous humor via the uveoscleral pathway. Studies have demonstrated that this compound reduces outflow resistance, thereby facilitating aqueous drainage .

Pharmacokinetics

The pharmacokinetics of this compound reveal rapid absorption and metabolism. After topical administration, latanoprost is hydrolyzed to its active form in the cornea, achieving peak concentrations in the aqueous humor approximately two hours post-application . The half-life of this compound in human plasma is about 17 minutes, indicating a quick systemic clearance .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Absorption Peak Time~2 hours
Plasma Half-Life17 minutes
Systemic Clearance~7 mL/min/kg
Urinary Excretion (topical)~88%
Urinary Excretion (IV)~98%

Intraocular Pressure Reduction

Numerous clinical studies have established that this compound effectively reduces IOP in patients with glaucoma or ocular hypertension. In a review of various studies, reductions in IOP levels ranged from 22% to 39% after treatment with latanoprost . A randomized controlled trial indicated that latanoprost produced significant IOP reductions compared to other treatments, reinforcing its efficacy as a first-line therapy for glaucoma .

Neuroprotective Properties

Recent research highlights the neuroprotective effects of this compound on retinal ganglion cells (RGCs). It has been shown to inhibit post-traumatic calpain activation and promote klotho expression in RGCs under stress conditions such as ischemia and reperfusion . This neuroprotective mechanism is thought to contribute to the preservation of RGCs and may mitigate vision loss associated with glaucomatous damage.

Case Studies

A multicenter study evaluated the systemic exposure of this compound among pediatric patients. The results indicated that younger children exhibited higher plasma concentrations compared to adolescents and adults, attributed to differences in body weight and blood volume . This finding emphasizes the importance of age-adjusted dosing strategies when prescribing latanoprost.

Safety Profile

This compound is generally well-tolerated; however, some adverse effects have been reported. Common ocular side effects include conjunctival hyperemia and instillation site pain. In clinical trials, these were mostly mild and transient . Long-term studies have not indicated any significant carcinogenic risks associated with this compound exposure .

Table 2: Summary of Adverse Effects from Clinical Trials

Adverse EffectIncidence (%)
Ocular Hyperemia8.5
Instillation Site Pain14.6 - 17.3
Non-Ocular TEAEsRare

Q & A

Basic Research Questions

Q. What experimental models are optimal for assessing corneal permeation of latanoprost acid, and how do formulation additives (e.g., preservatives) influence permeability?

  • Methodological Answer : Use ex vivo 3D corneal tissue models (e.g., human corneal epithelium) to evaluate permeation coefficients (Papps) and transepithelial electrical resistance (TEER) to assess barrier integrity . Preservative-free (PF) formulations show lower Papps (3.14 × 10⁻⁶ cm/s) compared to preserved or surfactant-free (SF) formulations (8.47–8.52 × 10⁻⁶ cm/s), indicating surfactants/preservatives enhance permeability by disrupting tight junctions . TEER measurements pre/post exposure validate corneal toxicity risks .

Q. How does this compound’s hydrolysis efficiency in ocular tissues correlate with its intraocular bioavailability?

  • Methodological Answer : Quantify hydrolysis using mass spectrometry in aqueous humor (AH) and iris-ciliary body (ICB) post-topical administration. In rabbits, this compound’s Cmax in AH is 128 ng/mL (preserved) vs. 48 ng/mL (PF), with Tmax at 2 h (preserved) vs. 3 h (PF), indicating slower hydrolysis in PF formulations . AUC₀.₅–₂₄h in ICB is 269 ng·h/mL (preserved) vs. 97 ng·h/mL (PF), highlighting formulation-dependent hydrolysis efficiency .

Q. What pharmacokinetic (PK) parameters are critical for comparing this compound’s ocular bioavailability across formulations?

  • Methodological Answer : Calculate AUC (area under the curve), Cmax (peak concentration), and Tmax (time to peak) using linear trapezoidal methods . For example, preserved latanoprost achieves higher AUC in AH (470 ng·h/mL) vs. PF (210 ng·h/mL), with Cmax 2–3× higher (128–145 ng/mL vs. 48 ng/mL) . Use two-way ANOVA without correction for multiple comparisons in animal studies to avoid pseudoreplication .

Advanced Research Questions

Q. How do contradictory findings on benzalkonium chloride (BAK)’s role in enhancing this compound penetration align across in vitro and in vivo models?

  • Methodological Answer : In vitro, BAK at 0.004% increases Papps (8.47 × 10⁻⁶ cm/s) vs. PF (3.14 × 10⁻⁶ cm/s), but in vivo (rabbits), BAK (0.02%) shows no significant difference in AH/ICB PK parameters compared to PF-SF formulations . Resolve contradictions by testing diluted BAK concentrations (<0.005%) to minimize epithelial toxicity while retaining permeation benefits .

Q. Why does this compound exhibit higher FP receptor activity than bimatoprost acid despite lower aqueous humor concentrations?

  • Methodological Answer : Use FP receptor-binding assays (e.g., cat iris sphincter muscle) to measure IC50 values. This compound’s IC50 is 3.6 nM vs. 24 nM for 15(S)-latanoprost acid , indicating stereospecific potency. Despite lower aqueous levels (41.3 nM vs. <1 nM for bimatoprost acid ), this compound’s FP affinity drives efficacy, unlike bimatoprost’s partial hydrolysis .

Q. What molecular pathways link this compound to matrix metalloproteinase (MMP) regulation in trabecular meshwork (TM) and sclera?

  • Methodological Answer : Treat TM/scleral cultures with 100 nM this compound for 24 h and perform real-time PCR for MMP/TIMP expression. This compound upregulates MMP-1, -3, -9, and TIMP-1/-2/-3, enhancing extracellular matrix remodeling and uveoscleral outflow . Use GAPDH-normalized ΔΔCt values to quantify fold changes .

Q. How do OATP2A1 transporters influence this compound’s intraocular distribution?

  • Methodological Answer : Use HEK293 cells overexpressing OATP2A1 to measure uptake kinetics (Km = 5.4 μM, Vmax = 21.5 pmol/mg protein/min) . Inhibit OATP2A1 with GF120918 (2 μM) to validate its role in scleral/RPE uptake . Correlate transporter density (via immunofluorescence) with regional drug concentrations in human ocular tissues .

Q. What experimental designs resolve discrepancies between this compound’s in vitro potency and clinical IOP reduction timelines?

  • Methodological Answer : Combine in vitro FP receptor activation assays (e.g., ERK/JNK inhibition ) with in vivo IOP measurements in glaucomatous models. Despite rapid hydrolysis (Tmax ≤2 h in rabbits ), IOP reduction peaks at 8–12 h due to delayed MMP-mediated outflow pathway remodeling . Use longitudinal IOP tracking and aqueous humor sampling to align PK/PD timelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Latanoprost acid
Reactant of Route 2
Reactant of Route 2
Latanoprost acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.